Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused to a hexane ring. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Scientific Research Applications
Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug precursor.
Mechanism of Action
The mechanism of action of Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in enzyme studies, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic process .
Comparison with Similar Compounds
Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can be compared to other spirocyclic compounds, such as:
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate: This compound has a similar structure but differs in the position of the methyl groups.
Hexane, 2,2,4-trimethyl-: Although not a spiro compound, it shares some structural similarities and can be used for comparative studies in terms of reactivity and applications
The uniqueness of this compound lies in its specific spirocyclic structure and the resulting chemical properties, which make it valuable for various research and industrial applications.
Biological Activity
Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a unique spirocyclic compound with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol. Its structure is characterized by a spirocyclic arrangement that includes a five-membered oxaspiro ring fused to a six-membered carbon chain, which contributes to its unique reactivity and biological interactions .
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions can influence metabolic pathways, acting either as substrates or inhibitors. The compound's ability to modulate enzyme activity is crucial for understanding its therapeutic potential in treating various diseases .
Interaction Studies
Studies have shown that this compound can affect enzyme kinetics and metabolic processes. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical outcomes in experimental models. Such interactions are essential for elucidating its potential applications in drug development and therapeutic interventions .
Biological Activities
The biological activities of this compound include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often assessed using various assays to measure the scavenging ability against free radicals such as hydrogen peroxide (H₂O₂) .
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
Antioxidant Activity Assessment
A study evaluating the antioxidant potential of related compounds found that this compound demonstrated a concentration-dependent scavenging effect on H₂O₂ radicals. The results indicated that at higher concentrations (100 µg/mL), the compound exhibited substantial radical scavenging activity compared to standard antioxidants like ascorbic acid .
Enzyme Interaction Studies
In vitro studies have shown that this compound can modulate the activity of specific metabolic enzymes. For example, it was observed to inhibit the activity of certain cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug interactions and pharmacokinetics in clinical settings .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound within its chemical family, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | C11H18O3 | Contains a methoxy group |
Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate | C10H16O3 | Different methyl substitutions |
Methyl 1-oxaspiro[2.3]hexane-2-carboxylate | C9H14O3 | Lacks additional methyl groups |
This table highlights the structural diversity within spirocyclic compounds and their potential implications for biological activity based on variations in functional groups and molecular architecture.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-6-5-10(7(6)2)9(3,13-10)8(11)12-4/h6-7H,5H2,1-4H3 |
InChI Key |
WHRWLSGBIFGADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1C)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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